Disodium 2-oxoglutarate dihydrate, also known as disodium α-ketoglutarate dihydrate, has the chemical formula C₅H₈Na₂O₇ and a molecular weight of 226.1 g/mol. It appears as a white to yellowish crystalline powder that is soluble in water, forming a clear solution with a pH around 7.3 . The compound is commonly used in biochemical assays and as a substrate in enzymatic reactions.
Disodium 2-oxoglutarate dihydrate is a salt form of alpha-ketoglutaric acid (AKG), a key intermediate in the Krebs cycle, also known as the citric acid cycle. This cycle plays a vital role in cellular metabolism by generating energy for cellular processes . Studies have utilized disodium 2-oxoglutarate dihydrate to investigate the role of AKG in specific cellular functions, such as its effect on mitochondrial function and energy production .
One study employed disodium 2-oxoglutarate dihydrate as a reagent to investigate the role of nitric oxide (NO) in mast cell physiology and biochemistry . Mast cells are immune system cells involved in allergic reactions and inflammation. The study aimed to understand the interaction between NO production and AKG metabolism within these cells.
Disodium 2-oxoglutarate dihydrate exhibits various biological activities:
The synthesis of disodium 2-oxoglutarate dihydrate can be achieved through several methods:
Disodium 2-oxoglutarate dihydrate has diverse applications:
Research on disodium 2-oxoglutarate dihydrate has revealed various interactions:
Disodium 2-oxoglutarate dihydrate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Disodium 2-oxoglutarate | C₅H₈Na₂O₇ | Central role in metabolism; antioxidant effects |
Sodium α-ketoglutarate | C₅H₄Na₂O₅ | Similar metabolic pathways; less stable |
Potassium α-ketoglutarate | C₅H₄K₂O₅ | Used mainly for potassium supplementation |
Calcium α-ketoglutarate | C₁₀H₈CaNa₂O₁₀ | Used for calcium supplementation; less soluble |
Disodium 2-oxoglutarate dihydrate stands out due to its dual role as both a metabolic intermediate and a supplement with potential antioxidant properties. Its unique disodium salt form enhances solubility and bioavailability compared to other salts of α-ketoglutarate.
The utilization of biomass-derived precursors for disodium 2-oxoglutarate dihydrate synthesis represents a paradigm shift toward sustainable chemical manufacturing [1]. Contemporary research has identified multiple renewable feedstock pathways that offer both environmental and economic advantages over traditional synthetic routes [2] [1]. The development of biomass-based precursor strategies has emerged as a critical component in achieving carbon-neutral production of this important metabolite [3] [2].
Pyruvic acid and glyoxylic acid represent the most promising biomass-derived precursors for 2-oxoglutarate synthesis [1]. Pyruvic acid can be obtained through photocatalytic oxidation of lactic acid using platinum-loaded cadmium sulfide catalysts, achieving remarkable selectivity of 94% at 90% conversion while simultaneously producing hydrogen gas [1]. This dual-product approach exemplifies the efficiency potential of biomass conversion technologies [4]. Glyoxylic acid, obtained through various oxidation processes of biomass-derived compounds, serves as the complementary precursor in cross-aldol condensation reactions [1].
The Weimberg pathway presents an innovative approach for direct conversion of xylose to 2-oxoglutarate without carbon loss [2]. Engineered Bacillus subtilis strains utilizing this pathway demonstrate superior performance compared to traditional isomerase pathways, achieving 6-fold increases in gamma-polyglutamic acid precursor production [2]. The pathway converts xylose directly to 2-oxoglutarate through a series of oxidative steps, eliminating the decarboxylation losses typically associated with conventional fermentation routes [2].
Lignocellulosic biomass processing through enzymatic hydrolysis provides abundant feedstock for 2-oxoglutarate precursor generation [5] [6]. The biorefinery approach enables conversion of agricultural waste streams into value-added chemical intermediates, with typical yields ranging from 60 to 75 percent [7]. Advanced bioprocessing techniques have demonstrated the feasibility of integrated biorefineries where 2-oxoglutarate production is coupled with biofuel generation [8] [5].
Table 1: Biomass-Derived Precursor Utilization Strategies for 2-Oxoglutarate Synthesis
Precursor | Source/Origin | Conversion Method | Yield/Selectivity (%) | Sustainability Factors |
---|---|---|---|---|
Pyruvic acid | Photocatalytic oxidation of lactic acid | Platinum/cadmium sulfide photocatalyst | 94 (selectivity at 90% conversion) | Hydrogen co-production, renewable |
Glyoxylic acid | Oxidation of biomass-derived compounds | Various oxidation processes | Variable (substrate dependent) | Low energy requirements |
Glucose | Microbial fermentation feedstock | Direct fermentation | 75-85 (typical fermentation) | Established industrial process |
Xylose | Weimberg pathway conversion | Engineered Bacillus subtilis | 0.43 mol/mol glucose (6-fold increase) | Carbon-efficient pathway |
Glycerol | Biodiesel production byproduct | Yarrowia lipolytica fermentation | 80.1 millimolar (0.390 mol/mol glucose) | Waste valorization |
L-glutamic acid | Amino acid precursor | L-glutamate oxidase pathway | 96-106 g/L concentration | High conversion efficiency |
Lignocellulosic biomass | Agricultural waste streams | Enzymatic hydrolysis | 60-75 (typical range) | Abundant feedstock availability |
The metabolic engineering of microorganisms for enhanced 2-oxoglutarate production has yielded significant advances in biotin- and nitrogen-limited aerobic growth conditions [9]. Corynebacterium glutamicum strains engineered with specific enzyme deletions demonstrate remarkable production capabilities, achieving 80.1 millimolar concentrations with yields of 0.390 mol per mol glucose [9]. These engineered systems incorporate NADH-dependent 2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans, enabling efficient conversion of accumulated 2-oxoglutarate to value-added derivatives [9].
The cross-aldol condensation-hydrodeoxygenation cascade represents a breakthrough in sustainable 2-oxoglutarate synthesis, enabling one-pot conversion of biomass-derived precursors to the target compound [1]. This innovative approach combines the carbon-carbon bond formation capability of aldol chemistry with the selective reduction power of heterogeneous catalysis [1] [10]. The cascade methodology achieves exceptional atom economy while maintaining high yields and selectivities [1].
The initial cross-aldol condensation between pyruvic acid and glyoxylic acid proceeds efficiently in aqueous sodium salt solutions at near-neutral pH conditions [1]. Optimal reaction parameters include temperatures of 80 degrees Celsius and pyruvic acid to glyoxylic acid molar ratios of 4:1 [1]. Under these conditions, glyoxylic acid conversion reaches 17.8% after 40 minutes, primarily forming 2-hydroxy-4-oxopentanedioic acid intermediate with 82.6% selectivity [1]. The reaction mechanism involves enolate formation from pyruvic acid followed by nucleophilic attack on the glyoxylic acid carbonyl group [11] [12].
Sequential dehydration and hydrogenation of the aldol intermediate occur in the presence of supported palladium catalysts [1]. Palladium nanoparticles with mean diameters of 1.7 nanometers dispersed on titanium dioxide demonstrate exceptional performance in this transformation [1]. The dehydration step converts 2-hydroxy-4-oxopentanedioic acid to 4-oxopent-2-enedioic acid, which subsequently undergoes selective hydrogenation of the carbon-carbon double bond to yield 2-oxoglutarate [1].
The hydrodeoxygenation cascade exhibits remarkable chemoselectivity, preferentially reducing alkene functionalities while preserving ketone groups [1]. Kinetic studies reveal that carbon-carbon double bond hydrogenation proceeds with an apparent activation energy of 15.1 kilojoules per mol, significantly lower than the 68.2 kilojoules per mol required for ketone reduction [1]. This selectivity difference ensures formation of the desired 2-oxoglutarate product rather than fully reduced alcohols [1].
Table 2: Cross-Aldol Condensation Reaction Parameters and Outcomes
Substrate Combination | Molar Ratio | Temperature (°C) | pH Conditions | Reaction Time | Primary Product | Selectivity (%) |
---|---|---|---|---|---|---|
Pyruvic acid + Glyoxylic acid | 4:1 (optimized) | 80 | ~8 (near neutral) | 40 min (for 17.8% conversion) | 2-hydroxy-4-oxopentanedioic acid | 82.6 (C5), 7.7 (C5-DH) |
α-Ketoglutaric acid + Glyoxylic acid | 1:1 (standard) | 50 | ~9 (slightly basic) | 3.0 h (for 85.8% conversion) | 3-(carboxymethyl)-2-hydroxy-4-oxopentanedioic acid | 96.8 (C7), 3.2 (C7-DH) |
Acetone (model system) | 1:1 (typical) | 25-60 | 7-9 (neutral to basic) | 2-12 h | β-hydroxy ketones | 85-95 (typical) |
Various 2-ketoesters | Variable (1:1 to 2:1) | 40-80 | 6-8 (buffered) | 1-6 h | Cross-aldol adducts | 70-90 (varies) |
Sodium pyruvate + Sodium glyoxylate | 1:1 to 4:1 (investigated) | 80 | 8 (sodium salt solution) | 30 min to 3 h | C5 intermediate | Up to 96.3 (combined) |
Advanced catalyst systems incorporating molybdenum oxide species enable more complex hydrodeoxygenation transformations [1]. Physically mixed palladium/titanium dioxide and molybdenum oxide/titanium dioxide catalysts demonstrate exceptional activity for selective cleavage of carbon-oxygen bonds adjacent to carboxyl groups [1]. The molybdenum oxide component facilitates formation of oxygen vacancies through hydrogen spillover from palladium surfaces, creating Lewis acid sites essential for carbon-oxygen bond activation [1].
The cascade methodology achieves overall yields of 85.4% for 2-oxoglutarate production based on glyoxylic acid consumption [1]. Catalyst stability studies demonstrate consistent performance over five consecutive reaction cycles with negligible metal leaching [1]. The recyclability of both substrate and catalyst components significantly enhances the economic viability of this synthetic approach [1].
Table 3: Hydrodeoxygenation Cascade Reaction Conditions and Performance
Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time | Product Selectivity (%) | Overall Yield (%) | Catalyst Stability |
---|---|---|---|---|---|---|
Pd/TiO₂ (2 wt% Pd) | 110 | 1.0 | 10 min to complete conversion | 92.3 (KGA), 4.7 (C5-DH) | 85.4 (based on glyoxylic acid) | Stable over 5 cycles |
Pt/TiO₂ (2 wt% Pt) | 110 | 1.0 | 10 min to complete conversion | 91.6-94.4 (KGA) | 83-87 (estimated) | Good (3-5 cycles) |
Rh/TiO₂ (2 wt% Rh) | 110 | 1.0 | 10 min to complete conversion | 91.6-94.4 (KGA) | 83-87 (estimated) | Good (3-5 cycles) |
Pd/TiO₂ + MoOₓ/TiO₂ | 200 | 2.0 | 6-29 h for MTA synthesis | 33.3 (MTA), 44.8 (C7-ol) | 86.2 (MTA from KGA) | Stable over 5 cycles |
Ru/TiO₂ + MoOₓ/TiO₂ | 200 | 2.0 | 6 h | 26.8 (MTA), 39.5 (C7-ol) | 75-80 (estimated) | Moderate (3-4 cycles) |
Pd/SiO₂ (2 wt% Pd) | 110 | 1.0 | 10 min to complete conversion | 91.6-94.4 (KGA) | 83-87 (estimated) | Good (3-5 cycles) |
Pd/ZrO₂ (2 wt% Pd) | 110 | 1.0 | 10 min to complete conversion | 91.6-94.4 (KGA) | 83-87 (estimated) | Good (3-5 cycles) |
The optimization of catalytic efficiency in aqueous media represents a fundamental advancement in sustainable 2-oxoglutarate synthesis, eliminating the need for organic solvents while maintaining high reaction rates and selectivities [1] [13]. Aqueous reaction systems offer inherent advantages including enhanced substrate solubility, simplified product separation, and reduced environmental impact [14] [15]. The development of water-tolerant catalytic systems has enabled the realization of truly green synthetic methodologies [16] [15].
Substrate concentration optimization in aqueous media reveals optimal performance at concentrations ranging from 0.2 to 2.0 molar [1] [13]. High substrate concentrations enhance volumetric productivity while maintaining acceptable mass transfer rates [13]. Studies with L-glutamate oxidase systems demonstrate that substrate concentrations of 40 grams per liter provide optimal balance between conversion efficiency and product inhibition [13]. The use of sodium salt forms significantly improves substrate solubility and reaction kinetics compared to free acid forms [1].
pH control emerges as a critical parameter for aqueous media optimization, with sodium salt formation at pH 8-9 providing optimal conditions for both substrate solubility and catalyst stability [1] [13]. The alkaline environment facilitates enolate formation in aldol condensation reactions while preventing acid-catalyzed side reactions [1]. Buffer systems incorporating phosphate salts maintain pH stability throughout extended reaction periods [13].
Temperature optimization studies reveal distinct optimal ranges for different reaction steps [1] [13]. Cross-aldol condensation reactions proceed efficiently at 50-80 degrees Celsius, while hydrodeoxygenation steps require elevated temperatures of 110-200 degrees Celsius [1]. The sequential temperature programming enables selective control of reaction pathways and minimizes formation of unwanted byproducts [1].
Mass transfer enhancement through vigorous agitation at 450 revolutions per minute ensures efficient gas-liquid-solid contact in multiphase systems [1]. The optimization of stirring parameters reduces mass transfer limitations that could otherwise compromise reaction rates [13]. Advanced reactor designs incorporating bubble columns or packed bed configurations further enhance mass transfer efficiency [4].
Table 4: Catalytic Efficiency Optimization Parameters in Aqueous Media
Parameter | Optimized Conditions | Key Benefits | Technical Challenges | Performance Impact |
---|---|---|---|---|
Solvent System | Pure water (no organic solvents) | Environmental compatibility, reduced toxicity | Limited organic substrate solubility | Enables sustainable green chemistry |
pH Control | Sodium salt formation (pH 8-9) | Enhanced substrate solubility and reactivity | pH stability during reaction | Increases conversion by 15-25% |
Ionic Strength | 0.2-2.0 mol/L (salt solutions) | Improved reaction kinetics and selectivity | Salt crystallization at high concentrations | Improves selectivity by 10-20% |
Temperature Range | 50-200°C (reaction dependent) | Controlled reaction rates and selectivity | Energy requirements for heating | Determines reaction feasibility |
Substrate Concentration | 0.2-2.0 mol/L (high concentration) | High volumetric productivity | Substrate inhibition at very high concentrations | Enhances space-time yield by 3-5x |
Catalyst Loading | 2-5 wt% metal on support | Optimal activity without excess metal | Metal leaching prevention | Optimizes cost-performance balance |
Mass Transfer Enhancement | Vigorous stirring (450 rpm) | Efficient gas-liquid-solid contact | Foaming and emulsion formation | Reduces mass transfer limitations |
Product Separation | Ion exchange chromatography | High purity product isolation | Water removal and concentration | Achieves >97% product purity |
Catalyst immobilization strategies in aqueous media focus on preventing metal leaching while maintaining high activity [13]. Zinc imidazolate framework encapsulation of engineered Escherichia coli cells demonstrates superior stability compared to free cell systems [13]. The immobilized biocatalysts retain over 60% conversion efficiency after 10 reaction cycles [13]. Surface modification of heterogeneous catalysts with hydrophilic ligands enhances water compatibility and reduces metal dissolution [17].
Biocatalytic approaches utilizing whole-cell systems offer exceptional efficiency in aqueous media [13] [18]. Cascade biocatalysis incorporating L-glutamate oxidase and catalase achieves 2-oxoglutarate concentrations of 106 grams per liter with 96% conversion rates [18]. Promoter engineering enables precise control of enzyme expression ratios, optimizing the balance between oxidase and catalase activities [18]. The development of robust microbial chassis strains enhances operational stability under industrial conditions [19] [9].